![molecular formula C21H30O5 B1673445 ヒドロコルチゾン CAS No. 50-23-7](/img/structure/B1673445.png)
ヒドロコルチゾン
概要
説明
Hydrocortisone, also known as cortisol, is a glucocorticoid hormone produced by the adrenal cortex. It plays a crucial role in the body’s response to stress, immune function, and regulation of inflammation. As a medication, hydrocortisone is used to treat a variety of conditions, including adrenal insufficiency, allergic reactions, and inflammatory diseases .
作用機序
ヒドロコルチゾンは、細胞質中のグルココルチコイド受容体と結合することで効果を発揮します。受容体-リガンド複合体は、次に核に移行し、標的遺伝子のプロモーター領域にあるグルココルチコイド応答要素に結合します。 この結合は、炎症および免疫応答に関与する遺伝子の転写を調節し、ホスホリパーゼA2、核因子κB、およびその他の炎症性転写因子の阻害につながります .
類似の化合物:
コルチゾン: ヒドロコルチゾンの前駆体であり、肝臓でヒドロコルチゾンに変換されます。
プレドニゾロン: 抗炎症作用が似ていますが、作用時間が長い合成グルココルチコイドです。
デキサメタゾン: ヒドロコルチゾンよりも強力な別の合成グルココルチコイドであり、重症の炎症性疾患や自己免疫疾患で使用されます
独自性: ヒドロコルチゾンは、体内での自然発生と、さまざまな生理学的プロセスを調節する役割があるため、ユニークです。 合成グルココルチコイドとは異なり、ヒドロコルチゾンは作用時間が短く、治療指数が広く、幅広い臨床用途に適しています .
科学的研究の応用
Endocrine Disorders
Hydrocortisone is primarily used for the treatment of adrenal insufficiency, including conditions such as Addison's disease. It serves as a replacement therapy to maintain adequate cortisol levels in patients who cannot produce sufficient amounts naturally.
Dermatological Conditions
Topical formulations of hydrocortisone are commonly prescribed for inflammatory skin disorders, including eczema, psoriasis, and dermatitis. Its anti-inflammatory effects help reduce redness, swelling, and itching associated with these conditions.
Respiratory Disorders
Hydrocortisone is administered in cases of severe asthma exacerbations and chronic obstructive pulmonary disease (COPD) to reduce airway inflammation and improve breathing.
Immune System Modulation
In autoimmune diseases such as lupus and rheumatoid arthritis, hydrocortisone helps control the overactive immune response, alleviating symptoms and preventing flare-ups.
Hydrocortisone in Critical Care
Hydrocortisone has gained attention in critical care settings, particularly during the COVID-19 pandemic. A randomized clinical trial found that a 7-day fixed-dose course of intravenous hydrocortisone significantly improved organ support-free days in patients with severe COVID-19 compared to no treatment . The study reported that treatment with hydrocortisone resulted in a 93% probability of improved outcomes regarding organ support .
Trauma Patients
Research indicates that hydrocortisone administration can reduce the incidence of hospital-acquired pneumonia in trauma patients. A study showed that only 35.7% of patients receiving hydrocortisone developed pneumonia compared to 54.4% in the placebo group, highlighting its protective effects .
Post-Surgical Recovery
In surgical settings, hydrocortisone is utilized to mitigate stress responses and inflammation following major surgeries, potentially leading to improved recovery times and reduced complications.
Psychological Applications
Hydrocortisone has been explored for its potential role in preventing post-traumatic stress symptoms (PTSS) in traumatic injury victims. A study demonstrated that patients receiving low-dose hydrocortisone reported fewer depressive symptoms at one month post-trauma compared to those on placebo . This suggests a possible therapeutic avenue for addressing psychological distress following traumatic events.
Pediatric Applications
In neonatology, hydrocortisone is used for very preterm infants receiving mechanical ventilation to prevent bronchopulmonary dysplasia (BPD). A clinical trial indicated that early administration of hydrocortisone could improve outcomes related to mortality and BPD among these vulnerable patients .
Pharmacokinetics and Administration Routes
Hydrocortisone can be administered via multiple routes:
- Oral : For systemic effects in endocrine disorders.
- Topical : For localized skin conditions.
- Intravenous : In acute care settings for rapid action.
- Enema : For treating ulcerative colitis.
A pharmacokinetic study highlighted that applying hydrocortisone cream twice daily on the first day of treatment maximizes its efficacy for acute dermatitis .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Endocrine Disorders | Addison's disease | Replacement therapy for cortisol deficiency |
Dermatological Conditions | Eczema, psoriasis | Reduces inflammation and itching |
Respiratory Disorders | Severe asthma exacerbations | Decreases airway inflammation |
Immune System Modulation | Autoimmune diseases | Controls overactive immune response |
Critical Care | Severe COVID-19 | Improves organ support-free days significantly |
Trauma | Hospital-acquired pneumonia prevention | Reduced incidence compared to placebo |
Psychological Applications | Prevention of PTSS | Fewer depressive symptoms post-trauma |
Pediatric Applications | Neonatal BPD prevention | Improved outcomes in very preterm infants |
生化学分析
Biochemical Properties
Hydrocortisone interacts with various enzymes, proteins, and other biomolecules. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Cellular Effects
Hydrocortisone has a profound impact on various types of cells and cellular processes. It influences cell function by suppressing virtually every component of the inflammatory process . It inhibits PLA2, decreases the synthesis of interleukins and numerous other proinflammatory cytokines, suppresses cell-mediated immunity, reduces complement synthesis, and decreases the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of hydrocortisone involves its interaction with biomolecules at the molecular level. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements in the promoter region of the target genes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of hydrocortisone can change in laboratory settings. For instance, a higher dose of hydrocortisone increased systolic and diastolic blood pressure and was accompanied by changes in the renin-angiotensin-aldosterone system, 11β-hydroxysteroid dehydrogenase enzyme activity, and circulating normetanephrine .
Dosage Effects in Animal Models
The effects of hydrocortisone vary with different dosages in animal models. For instance, corticosteroids are dosed at 1 to 2.5 mg per pound (2.5 to 5 mg/kg) twice daily for anti-inflammatory effects in dogs and cats .
Metabolic Pathways
Hydrocortisone is involved in various metabolic pathways. It is metabolized primarily in the liver and then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
Hydrocortisone is transported and distributed within cells and tissues. It is absorbed as soon as the liquid is swallowed . It is usually taken soluble tablets 3 times a day, with or just after a snack or meal .
Subcellular Localization
The subcellular localization of hydrocortisone and its effects on activity or function are significant. For instance, hydrocortisone binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes .
準備方法
合成経路と反応条件: ヒドロコルチゾンは、一連の化学反応によってコルチゾン酢酸から合成することができます。 このプロセスには、3-部位と20-部位のケト基の保護、11-部位のケト基の還元、それに続く3-部位と20-部位のケト基の脱保護が含まれます .
工業生産方法: 工業的な環境では、ヒドロコルチゾンは、微生物変換プロセスを使用して生成されます。Rhizopus oryzaeなどの特定の微生物株は、生体変換によって前駆体ステロイドをヒドロコルチゾンに変換するために使用されます。 この方法は、その効率性と費用対効果の良さから好まれています .
化学反応の分析
反応の種類: ヒドロコルチゾンは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ヒドロコルチゾンは、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: ヒドロコルチゾンの還元には、通常、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。
置換: 置換反応は、ハロゲンまたはアルキル化剤などの試薬を使用して、ヒドロコルチゾン分子のさまざまな位置で起こることがあります。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたヒドロコルチゾンの誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .
4. 科学研究における用途
ヒドロコルチゾンは、科学研究において幅広い用途を持っています。
化学: アッセイや検出方法の開発のための分析化学における標準化合物として使用されます。
生物学: アポトーシス、細胞増殖、分化など、細胞プロセスにおける役割について研究されています。
類似化合物との比較
Cortisone: A precursor to hydrocortisone, which is converted to hydrocortisone in the liver.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties but a longer duration of action.
Dexamethasone: Another synthetic glucocorticoid, more potent than hydrocortisone, used in severe inflammatory and autoimmune conditions
Uniqueness: Hydrocortisone is unique due to its natural occurrence in the body and its role in regulating various physiological processes. Unlike synthetic glucocorticoids, hydrocortisone has a shorter duration of action and a wider therapeutic index, making it suitable for a broader range of clinical applications .
生物活性
Hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex, plays a pivotal role in various biological processes. Its therapeutic applications span a wide range of conditions, including inflammatory diseases, endocrine disorders, and immune system modulation. This article delves into the biological activity of hydrocortisone, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.
Hydrocortisone exerts its effects primarily through binding to the glucocorticoid receptor (GR) , which is present in virtually all tissues. This interaction leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:
- Inhibition of Phospholipase A2 : This reduces the synthesis of pro-inflammatory mediators derived from arachidonic acid.
- Suppression of Inflammatory Transcription Factors : Hydrocortisone inhibits nuclear factor kappa B (NF-κB) and other transcription factors that promote inflammation.
- Promotion of Anti-inflammatory Cytokines : It enhances the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) .
Pharmacokinetics
Hydrocortisone's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion:
- Bioavailability : Topical formulations exhibit 4-19% bioavailability with a Tmax of 24 hours, while retention enemas have variable absorption rates depending on individual metabolism .
- Volume of Distribution : The total volume is approximately 39.82 L, indicating extensive distribution in body tissues .
- Protein Binding : About 90.1% of hydrocortisone is bound to plasma proteins, predominantly corticosteroid-binding globulin and serum albumin .
Biological Effects
Hydrocortisone influences multiple physiological systems:
- Metabolic Effects :
- Cardiovascular Effects :
- Immunological Effects :
Case Study: Hydrocortisone in Inflammatory Conditions
A randomized controlled trial investigated the efficacy of hydrocortisone in patients with severe asthma exacerbations. The study found that intravenous hydrocortisone significantly reduced hospital stay duration and improved pulmonary function compared to placebo .
Research Findings on Bacterial Interactions
Recent research demonstrated that hydrocortisone 21-hemisuccinate (HCHS) influenced the growth and metabolism of Staphylococcus aureus, enhancing its metabolic activity while reducing poly(I:C)-induced IL-6 secretion. This suggests potential implications for hydrocortisone in modulating bacterial infections and inflammatory responses .
Data Table: Summary of Hydrocortisone Biological Activity
Biological Activity | Mechanism | Clinical Implications |
---|---|---|
Anti-inflammatory | Inhibition of NF-kB and phospholipase A2 | Treatment of autoimmune diseases |
Immunosuppression | Modulation of cytokine production | Management of transplant rejection |
Metabolic regulation | Stimulation of gluconeogenesis | Management of adrenal insufficiency |
Cardiovascular effects | Suppression of sympathetic nerve activity | Potential treatment for stress-related hypertension |
特性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020714 | |
Record name | Hydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Following topical application, corticosteroids produce anti-inflammatory, antipruritic, and vasoconstrictor actions. The activity of the drugs is thought to result at least in part from binding with a steroid receptor. Corticosteroids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. Corticosteroids, especially the fluorinated corticosteroids, have antimitotic activity on cutaneous fibroblasts and the epidermis. /Corticosteroids/, Reactive oxygen species (ROS) generation by polymorphonuclear leukocytes (PMNL) and mononuclear cells (MNC) is inhibited following the intravenous administration of hydrocortisone. This is associated with a parallel decrease in intranuclear NFkappaB, known to modulate inflammatory responses including ROS generation. Plasma levels of interleukin-10 (IL-10), an anti-inflammatory and immunosuppressive cytokine produced by TH2 cells, are also increased after hydrocortisone administration. In this study, we have investigated the effect of hydrocortisone on p47(phox) subunit, a key component of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, in MNC and the pharmacodynamics of this effect with ROS generation and plasma IL-10 levels /were investigated/. p47(phox) subunit protein levels in MNC showed a progressive decrease after hydrocortisone administration. It reached a nadir at 4 hours and increased thereafter to a baseline level at 24 hours. ROS generation also decreased, reached a nadir between 2 and 4 hours, and returned to a baseline level at 24 hours. IL-10 concentrations increased, peaked at 4 hours, and reverted to the baseline levels at 24 hours. In conclusion, p47(phox) subunit suppression may contribute to the inhibition of ROS generation in MNC after hydrocortisone administration. This suppression occurs in parallel with the suppression of NFkappaB and an increase in IL-10 plasma levels. Therefore, it would appear that the decrease in intranuclear NFkappaB and an increase in IL-10 may cause the inhibitory modulation on p47(phox) subunit and ROS generation by MNC following hydrocortisone and other glucocorticoids. | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder | |
CAS No. |
50-23-7 | |
Record name | Cortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | hydrocortisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrocortisone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI4X0X7BPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-220 °C with some decomposition, 220 °C | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrocortisone exert its anti-inflammatory and immunosuppressive effects?
A1: Hydrocortisone penetrates target cells and binds to intracellular glucocorticoid receptors. [] This complex then translocates to the nucleus, influencing gene transcription. [] Specifically, hydrocortisone promotes the expression of anti-inflammatory proteins and inhibits the production of pro-inflammatory mediators like cytokines. [, ]
Q2: Can you elaborate on the impact of hydrocortisone on cytokine production?
A2: Hydrocortisone effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). [] This suppression is mediated, in part, by the involvement of histone deacetylase (HDAC), which modulates gene expression. [] Interestingly, the adenoviral protein E1A, implicated in chronic obstructive pulmonary disease (COPD), does not seem to interfere with hydrocortisone's inhibitory effect on IL-6 secretion. [] This finding suggests that hydrocortisone might retain its efficacy even in the context of E1A expression.
Q3: What are the downstream effects of hydrocortisone's impact on gene transcription?
A3: By altering gene expression, hydrocortisone triggers a cascade of downstream effects. These include reduced leukocyte migration to inflammation sites, suppressed antibody production, and decreased inflammatory mediator release. [] These actions contribute to hydrocortisone's therapeutic benefits in various inflammatory and autoimmune conditions.
Q4: What is the molecular formula and weight of hydrocortisone?
A4: Hydrocortisone, also known as cortisol, has the molecular formula C21H30O5 and a molecular weight of 362.46 g/mol.
Q5: Is there any spectroscopic data available to characterize hydrocortisone?
A5: Yes, various spectroscopic techniques are employed to characterize hydrocortisone. Researchers often use techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity. Additionally, mass spectrometry (MS) helps determine its molecular weight and identify any potential impurities.
Q6: Are there any studies investigating hydrocortisone's stability in different formulations?
A7: Yes, research shows that incorporating hydroxypropyl-beta-cyclodextrin into hydrocortisone-containing films intended for ocular drug delivery influences the drug's dissolution and release. [] The formation of an inclusion complex between hydrocortisone and hydroxypropyl-beta-cyclodextrin can affect its transfer rate from aqueous to organic phases, impacting its bioavailability. []
Q7: How is hydrocortisone administered, and what is its typical duration of action?
A8: Hydrocortisone can be administered via various routes, including intravenous, intramuscular, oral, and topical. [, , , , , , , ] Its duration of action depends on the route of administration and the specific formulation.
Q8: Could you elaborate on the metabolic fate of hydrocortisone in the body?
A9: Hydrocortisone is primarily metabolized in the liver, where it undergoes enzymatic modifications to form inactive metabolites. [] These metabolites are then excreted primarily in the urine, with a small fraction eliminated in the bile.
Q9: Does hydrocortisone interact with any drug transporters or metabolizing enzymes?
A10: Yes, hydrocortisone is known to interact with drug transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter family. [] Moreover, hydrocortisone can both induce and inhibit drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. [] These interactions can have implications for its own metabolism and potential drug-drug interactions.
Q10: What are some in vitro models used to study the effects of hydrocortisone?
A11: Researchers utilize a variety of in vitro models, including cell cultures of various origins. For instance, a study examined the effects of hydrocortisone on a clonal strain of rat pituitary cells (GH3) and observed a stimulatory effect on growth hormone production. []
Q11: Are there animal models used to evaluate hydrocortisone's efficacy in specific conditions?
A12: Yes, numerous animal models are employed to assess the efficacy and safety of hydrocortisone. For example, researchers have used a rat model of ventricular fibrillation cardiac arrest to investigate the cardioprotective effects of post-arrest hydrocortisone administration. []
Q12: Can you provide examples of clinical trials investigating hydrocortisone's therapeutic potential?
A13: Certainly, several clinical trials have been conducted to evaluate hydrocortisone's efficacy in various clinical settings. One such trial, the CAPE COD trial, examined the effects of intravenous hydrocortisone in patients with severe community-acquired pneumonia. [] The trial revealed that hydrocortisone administration led to a reduced risk of death within 28 days compared to a placebo. []
Q13: What are some of the known adverse effects associated with hydrocortisone use?
A14: While hydrocortisone is a valuable therapeutic agent, its use can lead to side effects. Some common side effects include fluid retention, elevated blood pressure, mood swings, and increased susceptibility to infections. [] The severity and type of side effects often correlate with the dose and duration of hydrocortisone treatment.
Q14: Are there specific concerns regarding long-term hydrocortisone use?
A15: Yes, prolonged use of high-dose hydrocortisone can lead to more serious adverse effects such as osteoporosis, muscle weakness, and impaired wound healing. [] Therefore, long-term hydrocortisone therapy necessitates careful monitoring and dose adjustments to minimize potential risks.
Q15: Has hydrocortisone shown any potential for toxicity in preclinical studies?
A16: Preclinical studies have demonstrated that while hydrocortisone is generally well-tolerated, high doses can induce toxicity in animal models. [] These findings emphasize the importance of careful dose selection and monitoring during clinical use.
Q16: Are there any efforts to develop targeted drug delivery systems for hydrocortisone?
A17: Researchers are exploring strategies to enhance hydrocortisone delivery to specific tissues while minimizing systemic exposure. [] For instance, novel formulations such as liposomes and nanoparticles are being investigated for their potential to improve drug targeting and reduce side effects.
Q17: Can you provide an example of a targeted delivery approach for hydrocortisone?
A18: In the context of ocular drug delivery, researchers are developing hydrocortisone-loaded films composed of high molecular weight cellulose and polyvinyl alcohol (PVA). [] These films aim to control the release of hydrocortisone, enhancing its residence time in the eye and improving therapeutic efficacy. []
Q18: Are there any known biomarkers to predict hydrocortisone treatment response?
A19: Research on biomarkers for predicting hydrocortisone efficacy is ongoing. [] Identifying reliable biomarkers could help personalize treatment strategies and improve patient outcomes.
Q19: What about biomarkers to monitor potential adverse effects?
A20: Similarly, the identification of biomarkers that could signal early signs of hydrocortisone-related adverse effects is an active area of research. [] Such biomarkers would allow for timely interventions and minimize the risk of complications.
Q20: What analytical techniques are commonly used to quantify hydrocortisone?
A21: Various analytical methods are employed to quantify hydrocortisone in biological samples, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). [] These techniques offer high sensitivity and specificity for accurate drug monitoring.
Q21: Are there specific methods for analyzing hydrocortisone in different matrices?
A22: Yes, the choice of analytical method is often tailored to the specific matrix being analyzed. For instance, methods for quantifying hydrocortisone in plasma may differ from those used for analyzing hair samples. [, ]
Q22: Are there any alternative medications or treatment strategies for conditions typically treated with hydrocortisone?
A23: Yes, depending on the specific condition, alternative treatment options may include other corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), or disease-modifying antirheumatic drugs (DMARDs). [] The choice of treatment often depends on the severity of the condition, patient characteristics, and potential risks and benefits of each option.
Q23: What are some essential resources for researchers studying hydrocortisone?
A24: Access to well-equipped laboratories with capabilities for cell culture, molecular biology, and analytical chemistry is crucial. [] Additionally, access to relevant databases, biobanks, and animal facilities is essential for conducting comprehensive research.
Q24: Can you highlight some key historical milestones in hydrocortisone research?
A25: The discovery of hydrocortisone's potent anti-inflammatory properties in the mid-20th century marked a turning point in the treatment of various inflammatory and autoimmune diseases. [] Since then, extensive research has focused on understanding its mechanism of action, optimizing its use, and developing novel formulations to improve its efficacy and safety.
Q25: How does hydrocortisone research benefit from interdisciplinary collaboration?
A26: Hydrocortisone research draws upon expertise from various disciplines, including pharmacology, immunology, endocrinology, and pharmaceutical sciences. [] Collaborative efforts across these disciplines are essential for advancing our understanding of hydrocortisone's complex effects and developing innovative therapeutic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。